molecular formula C16H16FN3O4S B3926328 1-(4-fluorophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

1-(4-fluorophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine

Cat. No. B3926328
M. Wt: 365.4 g/mol
InChI Key: HPQJZGOISPBBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-fluorophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is a chemical compound that is widely used in scientific research. It is a piperazine derivative that has been found to have a range of biochemical and physiological effects. The compound is synthesized using a specific method, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine is not fully understood. However, it is known to bind to specific receptors and modulate ion channels, which can lead to changes in cellular signaling pathways. The compound has also been found to inhibit certain enzymes, which can have downstream effects on cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, including protein kinase C and phosphodiesterase. The compound has also been found to modulate ion channels, including the NMDA receptor and the TRPV1 channel. These effects can lead to changes in cellular signaling pathways and can have downstream effects on cellular processes.

Advantages and Limitations for Lab Experiments

1-(4-fluorophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has several advantages for lab experiments. It is a highly specific compound that can be used to target specific receptors and enzymes. It is also relatively easy to synthesize, making it readily available for research purposes. However, the compound has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 1-(4-fluorophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine. One area of interest is its potential use in the treatment of cancer. The compound has been found to inhibit the activity of certain enzymes that are involved in cancer cell proliferation, and it may have potential as a cancer therapeutic. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been found to modulate ion channels that are involved in these diseases, and it may have potential as a neuroprotective agent. Finally, there is interest in further understanding the mechanism of action of this compound, as this could lead to the development of more specific and effective compounds for a range of biomedical applications.
Conclusion:
In conclusion, this compound is a compound that has been extensively used in scientific research. It has a range of biochemical and physiological effects, including inhibition of certain enzymes and modulation of ion channels. The compound has potential applications in the treatment of various diseases, and there is ongoing research to further understand its mechanism of action and potential therapeutic uses.

Scientific Research Applications

1-(4-fluorophenyl)-4-[(3-nitrophenyl)sulfonyl]piperazine has been extensively used in scientific research. It has been found to have a range of biological activities, including inhibition of certain enzymes, modulation of ion channels, and binding to specific receptors. The compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.

properties

IUPAC Name

1-(4-fluorophenyl)-4-(3-nitrophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FN3O4S/c17-13-4-6-14(7-5-13)18-8-10-19(11-9-18)25(23,24)16-3-1-2-15(12-16)20(21)22/h1-7,12H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPQJZGOISPBBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)S(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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